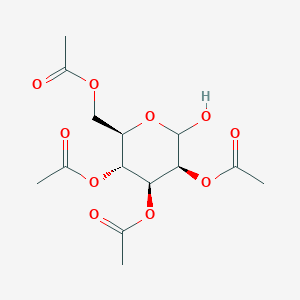

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Übersicht

Beschreibung

2,3,4,6-Tetra-O-acetyl-D-mannopyranose (CAS: 140147-37-1) is a fully acetylated derivative of D-mannopyranose, widely utilized in carbohydrate chemistry as a key intermediate for synthesizing glycoconjugates, oligosaccharides, and bioactive molecules. Its molecular formula is C₁₄H₂₀O₁₀ (MW: 348.30 g/mol), featuring five defined stereocenters and a tetra-acetylated structure at positions 2, 3, 4, and 6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be synthesized through the acetylation of D-mannopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield D-mannopyranose.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Produces D-mannopyranose.

Substitution: Produces various substituted mannopyranose derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3,4,6-Tetra-O-acetyl-D-mannopyranose serves as a crucial building block for synthesizing more complex carbohydrates and glycosides. Its stability and reactivity make it an ideal intermediate in the synthesis of various organic compounds .

Biochemical Studies

The compound is extensively used in studies related to carbohydrate metabolism and enzyme interactions. It helps researchers understand how sugars are metabolized and how enzymes interact with glycosidic bonds .

Medicinal Chemistry

In medicine, this compound is employed in developing glycosylated drugs. It acts as a precursor for synthesizing biologically active molecules that can target specific biological pathways .

Anti-inflammatory Effects

The compound may play a role in inhibiting selectin interactions crucial for leukocyte recruitment during inflammation. This property suggests its potential use in anti-inflammatory therapies .

Several studies have highlighted the applications of this compound:

- Glycosylation Studies : Research has utilized this compound to explore glycosylation patterns and their implications in various biological systems .

- Antitumor Activity : Preliminary findings suggest that mannose derivatives may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation .

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose involves its hydrolysis or substitution reactions. The acetyl groups are cleaved or replaced, leading to the formation of various products. These reactions are facilitated by specific enzymes or chemical reagents that target the acetyl groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Other Acetylated Mannose Derivatives

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (CAS: 18968-05-3)

- Structure: Acetyl groups at positions 1, 3, 4, and 6; β-anomeric configuration.

- Key Differences: The β-anomer exhibits distinct reactivity in glycosylation due to stereoelectronic effects, favoring β-linkage formation . Lower enzymatic hydrolysis efficiency compared to the 2,3,4,6-tetra-O-acetyl derivative due to acetyl group positioning .

1,2,3,4-Tetra-O-acetyl-α-D-mannopyranose

- Synthesis: Derived from CRL-OC-AG-mediated deacetylation of penta-acetylated mannose .

- Applications : Used in regioselective glycosylation for synthesizing 1→6-linked disaccharides, contrasting with the 2,3,4,6-tetra-O-acetyl derivative’s role in 1→3/1→4 linkages .

| Property | 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 1,2,3,4-Tetra-O-acetyl-α-D-mannopyranose |

|---|---|---|---|

| Molecular Weight | 348.30 g/mol | 348.30 g/mol | 348.30 g/mol |

| Acetylation Pattern | 2,3,4,6 | 1,3,4,6 | 1,2,3,4 |

| Enzymatic Hydrolysis Rate* | High (AXE-GLX-AG) | Moderate | High (CRL-OC-AG) |

| Glycosylation Selectivity | α-1→3/1→4 linkages | β-linkages | α-1→6 linkages |

*Enzymatic hydrolysis data from .

Benzylated Analogs: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose (CAS: 61330-61-8)

- Structure : Benzyl ethers replace acetyl groups.

- Key Differences :

- Solubility : Lipophilic (soluble in toluene, dichloromethane) vs. acetylated derivative’s polar solvent compatibility .

- Stability : Benzyl groups resist acidic/basic conditions, enabling prolonged storage and harsh reaction environments .

- Applications : Preferred for synthesizing benzyl-protected glycans in solid-phase peptide synthesis .

Thio-Derivatives

Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Structure : Thioglycoside linkage at C1.

- Advantages : Enhanced stability toward hydrolysis; used in chemoenzymatic synthesis of thiol-disulfide exchangeable glycoconjugates .

- Synthetic Utility : Enables efficient one-pot oligosaccharide assembly via "armed-disarmed" strategies .

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Reactivity : Ethylthio group facilitates radical-mediated glycosylations, unlike acetylated oxygen analogs .

Disaccharide Derivatives

4-O-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose Tetraacetate (CAS: 123809-59-6)

- Structure : α-1→4-linked disaccharide with full acetylation.

- Applications: Serves as a model for studying enzymatic cleavage of mannose-containing polysaccharides .

2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl-(1→6)-1,2,3,4-tetra-O-acetyl-α-D-mannopyranose

- Synthesis: Formed via BF₃·Et₂O-promoted glycosylation between tetra-acetylated mannose and trichloroacetimidate donors .

- Utility: Demonstrates the compound’s role in constructing branched oligosaccharides for immunological studies .

Key Research Findings

- Enzymatic Specificity: AXE-GLX-AG selectively hydrolyzes this compound over other isomers, highlighting the importance of acetyl group positioning in enzyme-substrate recognition .

- Glycosylation Efficiency: The compound’s trichloroacetimidate derivative achieves >85% yield in α-mannosidic bond formation, outperforming benzoylated analogs .

- Safety Profile: Classified as non-hazardous under GHS, contrasting with azido or chloroethyl derivatives requiring stringent handling .

Biologische Aktivität

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a synthetic carbohydrate derivative derived from D-mannose. It is characterized by the presence of acetyl groups at positions 2, 3, 4, and 6 of the D-mannopyranose structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

The acetylation pattern significantly influences its biological interactions, particularly with enzymes and receptors. This compound serves as an intermediate in the synthesis of various biologically active molecules and complex carbohydrates.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of D-mannose can inhibit bacterial adhesion to uroepithelial cells, which is crucial for preventing urinary tract infections (UTIs). The acetylated form may enhance this activity due to improved solubility and stability in biological systems .

- Immunomodulatory Effects : Compounds similar to this compound have been observed to modulate immune responses. They may influence the activity of macrophages and other immune cells, potentially leading to enhanced immune defense mechanisms .

- Glycosylation Reactions : As an intermediate in glycosylation reactions, this compound can facilitate the synthesis of glycosides and glycoproteins, which are essential for various biological functions including cell signaling and recognition processes .

Case Studies

-

Antibacterial Activity Against E. coli :

A study demonstrated that this compound derivatives significantly reduced the adhesion of E. coli to bladder cells in vitro. This suggests a potential application in preventing UTIs through dietary supplementation or pharmaceutical formulations . -

Immune Modulation :

Research involving animal models showed that administration of D-mannose derivatives enhanced macrophage activity and increased cytokine production. This indicates a role in boosting innate immunity .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Antimicrobial Activity | Immunomodulatory Effects | Glycosylation Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1,2,3,4-Tetra-O-acetyl-D-glucopyranose | Moderate | Low | High |

| 1,2,4,6-Tetra-O-acetyl-D-galactopyranose | Low | Moderate | Moderate |

The biological activity of this compound can be attributed to:

- Structural Modifications : The introduction of acetyl groups alters the hydrophilicity and steric properties of the molecule. This modification enhances its interaction with biological targets such as enzymes and receptors involved in glycosylation processes .

- Receptor Binding : Acetylated sugars can mimic natural ligands for lectins and other carbohydrate-binding proteins. This mimicry can lead to altered signaling pathways within cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, and how do they differ in yield and scalability?

Answer: Two primary methods are documented:

- One-pot synthesis : Starting from D-mannose, acetylation with acetic anhydride and HClO₄, followed by regioselective deprotection using PBr₃ and sodium acetate, yields 16% of the target compound .

- Stepwise deacetylation : D-Mannose pentaacetate is treated with morpholine in CH₂Cl₂ under N₂ to selectively remove the anomeric acetyl group, achieving high purity without column chromatography .

Key considerations : The one-pot method is faster but lower-yielding, while stepwise deacetylation offers better control for scale-up.

Q. How does the acetyl-protecting group strategy in this compound facilitate glycosylation reactions?

Answer: Acetyl groups protect hydroxyl moieties at positions 2,3,4,6, leaving the anomeric carbon (C1) reactive for glycosidic bond formation. This enables:

- Chemoselective activation : Trichloroacetimidate donors (e.g., synthesized via reaction with Cl₃CCN/DBU) allow mild, stereocontrolled glycosylation under Lewis acid catalysis .

- Stability : Acetylated intermediates resist premature hydrolysis during coupling steps, critical for oligosaccharide assembly .

Advanced Research Questions

Q. How can researchers address low yields or anomeric mixture formation during glycosylation with this compound donors?

Answer: Common issues and solutions:

- Low yields : Optimize donor activation (e.g., use BF₃·Et₂O or TMSOTf) and temperature (–30°C to 0°C) to suppress side reactions .

- Anomeric mixtures : Control stereochemistry via neighboring-group participation. For β-mannosides, use 2-O-acyl groups to direct axial attack; for α-anomers, employ bulky leaving groups (e.g., trichloroacetimidates) .

Case study : Coupling with trichloroacetimidate donors at –30°C achieved 88% yield of a trisaccharide with exclusive α-linkage .

Q. What strategies are effective for coupling this compound to amino-functionalized biomolecules (e.g., lectins or peptides)?

Answer:

- Carboxymethyl derivatization : Remove the C1 acetyl group with hydrazine, alkylate with tert-butyl bromoacetate, and hydrolyze to generate a carboxylate for amide bond formation .

- Phosphorylation : React with diphenyl chlorophosphate to create glycosyl phosphate donors, enabling conjugation to lipid anchors or carrier proteins .

Q. How can mass spectrometry and NMR resolve structural ambiguities in synthetic glycoconjugates derived from this compound?

Answer:

- ESI-MS : Detects molecular ions (e.g., [M+Na]⁺) with <2 ppm accuracy, confirming oligosaccharide chain length and branching .

- NMR : ¹H and ¹³C signals distinguish anomeric configurations (e.g., α vs. β) and regiochemistry. For example, J₁,₂ coupling constants >3 Hz indicate α-mannosides .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary significantly across studies?

Answer: Discrepancies arise from:

- Reaction conditions : The one-pot method (16% yield ) vs. stepwise deacetylation (quantitative yield after acidic workup ).

- Purification protocols : Chromatography-free isolation in stepwise methods improves scalability but may introduce impurities affecting downstream reactivity.

Q. How do divergent anomeric ratios in glycosylation reactions impact structural validation?

Answer:

- Example : A study using diphenyl chlorophosphate reported α:β = 1:4 , while trichloroacetimidate donors yielded pure α-anomers .

- Mitigation : Use chiral auxiliaries (e.g., benzylidene acetals) or kinetic control (low temperatures) to enforce stereochemical fidelity .

Q. Methodological Advances

Q. What innovations improve the synthesis of complex glycoclusters using this compound?

Answer:

- Thioureido linkers : React 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl isothiocyanate with aminoethyl glucosides to build multivalent glycodendrimers .

- Solid-phase synthesis : Immobilize glycosyl donors on resins for iterative coupling, enabling automated oligosaccharide assembly .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-JABUTEAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471943 | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-37-1, 58645-20-8 | |

| Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.